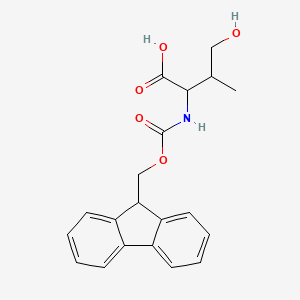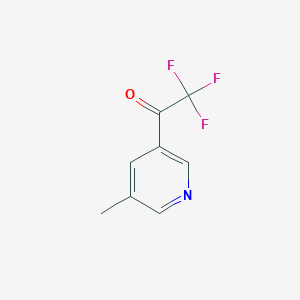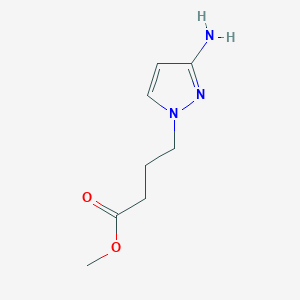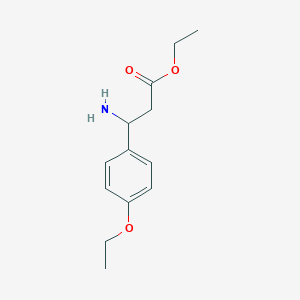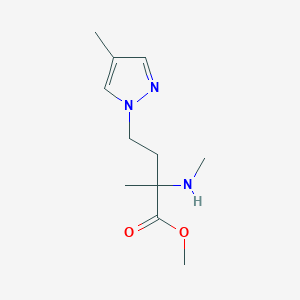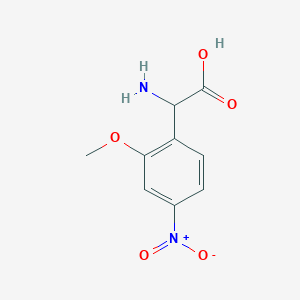
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2-methoxyphenylacetic acid followed by amination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methoxy group. The resulting nitro compound is then subjected to reductive amination using reagents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxy-4-nitrobenzaldehyde or 2-methoxy-4-nitrobenzoic acid.
Reduction: Conversion to 2-Amino-2-(2-methoxy-4-aminophenyl)acetic acid.
Substitution: Halogenated derivatives such as 2-Amino-2-(2-methoxy-4-chlorophenyl)acetic acid.
科学研究应用
2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that further contribute to its biological effects.
相似化合物的比较
2-Amino-2-(2-methoxyphenyl)acetic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Amino-2-(4-nitrophenyl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
2-Amino-2-(2-methoxy-4-chlorophenyl)acetic acid: Contains a chlorine atom instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness: 2-Amino-2-(2-methoxy-4-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
属性
分子式 |
C9H10N2O5 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC 名称 |
2-amino-2-(2-methoxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H10N2O5/c1-16-7-4-5(11(14)15)2-3-6(7)8(10)9(12)13/h2-4,8H,10H2,1H3,(H,12,13) |
InChI 键 |
XRSCDPJSGCCAFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)


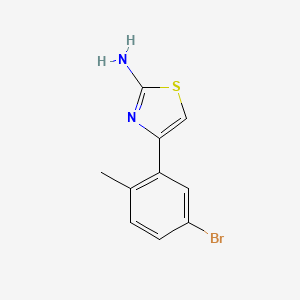


![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

